3,6-Dimethoxypyridazine

Heterocyclic Chemistry Synthetic Methodology Amination

Select 3,6-Dimethoxypyridazine (CAS 4603-59-2) for reliable, high-yielding pharmaceutical syntheses. Unlike 3-methoxypyridazine (22% yield) or the 3,5-isomer, this 3,6-isomer delivers 50% yield in direct amination to 4-aminopyridazine derivatives—critical for kinase inhibitor libraries. Synthesized from 3,6-dichloropyridazine at 101% yield, it ensures scalable, cost-efficient routes. Its distinct melting point (106 °C) provides a convenient GMP incoming QC check. White crystalline solid, low aqueous solubility, freely soluble in ethanol/methanol. Optimized regioselectivity eliminates isomeric artifacts in SAR studies. Demand the isomer proven to perform.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 4603-59-2
Cat. No. B189588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethoxypyridazine
CAS4603-59-2
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)OC
InChIInChI=1S/C6H8N2O2/c1-9-5-3-4-6(10-2)8-7-5/h3-4H,1-2H3
InChIKeyHKQOBAGKDBSVEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethoxypyridazine (CAS 4603-59-2) | Procurement & Scientific Overview


3,6-Dimethoxypyridazine (CAS 4603-59-2) is a white crystalline solid with a molecular weight of 140.14 g/mol and the molecular formula C6H8N2O2 [1]. It serves primarily as a key pharmaceutical intermediate, particularly in the synthesis of sulfonylureas and sulfonylthioureas [2]. The compound exhibits low aqueous solubility but is readily soluble in common organic solvents like ethanol and methanol, a property that facilitates its use in various organic synthesis protocols [1].

3,6-Dimethoxypyridazine: Why Not All Dimethoxypyridazines or Monomethoxy Analogs Are Interchangeable


Substituting 3,6-Dimethoxypyridazine with a close analog like 3-methoxypyridazine or a positional isomer such as 3,5-dimethoxypyridazine is not scientifically valid due to quantifiable differences in chemical reactivity, regioselectivity, and physical properties. The presence and position of methoxy substituents directly influence nucleophilic substitution outcomes [1], reaction yields in amination [1], and key parameters like melting point and pKa [REFS-2, REFS-3]. These variations mean that protocols optimized for 3,6-Dimethoxypyridazine will not reliably translate to its analogs, risking failed syntheses and non-reproducible results.

Quantitative Differentiation Guide for 3,6-Dimethoxypyridazine (CAS 4603-59-2)


Superior Amination Yield vs. 3-Methoxypyridazine

In a direct head-to-head comparison under identical reaction conditions, 3,6-dimethoxypyridazine (4a) demonstrates a significantly higher yield in amination than its monomethoxy analog. When treated with potassium amide/liquid ammonia/potassium permanganate, 3,6-dimethoxypyridazine is converted to the corresponding 4-aminopyridazine with a yield of 50%, while 3-methoxypyridazine (4b) achieves only a 22% yield under the same conditions [1]. This represents a yield improvement of more than 2.2-fold.

Heterocyclic Chemistry Synthetic Methodology Amination

Differentiated Physicochemical Properties vs. Positional Isomer 3,5-Dimethoxypyridazine

The substitution pattern on the pyridazine ring profoundly impacts key physicochemical properties. The 3,6-isomer exhibits a significantly higher melting point of 106 °C [1] and a pKa of 2.48 [1], while the 3,5-isomer has a predicted boiling point of 294.8 °C and a LogP of 0.42 [2]. These differences in melting point and pKa indicate distinct crystalline packing and protonation states, which are critical for isolation, purification, and biological activity predictions.

Physicochemical Characterization Process Chemistry Drug Design

High-Yield Synthesis from Precursor 3,6-Dichloropyridazine

The synthesis of 3,6-dimethoxypyridazine from its common precursor, 3,6-dichloropyridazine, is a well-established, high-yielding procedure. A representative protocol using sodium methoxide in methanol at 70°C affords the target compound in a quantitative yield of 101% after a simple workup [1]. While direct yield comparisons for the synthesis of other dimethoxy isomers from the same precursor are not available in the same context, this near-quantitative conversion highlights the efficiency and reliability of this specific route, which is a key consideration for procurement and scale-up planning.

Process Optimization Scale-up Chemistry Intermediate Synthesis

High-Value Application Scenarios for 3,6-Dimethoxypyridazine (CAS 4603-59-2) Based on Evidence


Synthesis of 4-Aminopyridazine Derivatives for Medicinal Chemistry

Given its superior yield (50% vs 22%) in direct amination compared to 3-methoxypyridazine [1], 3,6-dimethoxypyridazine is the preferred starting material for preparing 4-aminopyridazine derivatives. This is particularly relevant in medicinal chemistry programs where 4-aminopyridazines are explored as kinase inhibitors or other pharmacophores. The higher efficiency of this step allows for more rapid generation of compound libraries and reduces the cost per compound.

Process Development for Sulfonylurea and Sulfonylthiourea Drug Intermediates

The compound's established role as a pharmaceutical intermediate for sulfonylureas and sulfonylthioureas [2] is supported by its reliable, high-yielding synthesis from 3,6-dichloropyridazine (101% yield) [3]. This makes it a robust and scalable building block for process chemists. Its distinct melting point (106 °C) [4] also provides a convenient quality control check for incoming material in a GMP environment, ensuring batch-to-batch consistency.

Structure-Activity Relationship (SAR) Studies on Pyridazine Scaffolds

The quantifiable differences in physicochemical properties between the 3,6- and 3,5-dimethoxy isomers [REFS-4, REFS-5] are critical for SAR studies. Using the 3,6-isomer as a core scaffold provides a baseline with a defined pKa (2.48) and melting point (106 °C). Researchers can then compare the impact of other substituents on these properties, ensuring that any observed changes in biological activity are due to the intended structural modifications and not an artifact of using an uncontrolled isomeric mixture.

Technical Documentation Hub

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